Raltegravir potassium
Overview
Description
Raltegravir Potassium: is an antiretroviral medication used primarily for the treatment of HIV-1 infection. It is the potassium salt form of raltegravir, which is an HIV integrase strand transfer inhibitor. This compound was the first of its class to be approved by the U.S. Food and Drug Administration (FDA) in 2007 . This compound works by inhibiting the integrase enzyme, which is essential for the viral replication process .
Mechanism of Action
Target of Action
Raltegravir potassium primarily targets the HIV-1 integrase , a viral enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus by catalyzing the integration of the viral DNA into the host cell’s genome .
Mode of Action
Raltegravir inhibits the action of the HIV-1 integrase . By doing so, it prevents the integration of the viral genome into the human genome . This inhibition disrupts the replication cycle of the HIV-1 virus, thereby reducing the viral load in the body .
Biochemical Pathways
The primary biochemical pathway affected by raltegravir is the HIV-1 replication cycle . By inhibiting the integrase enzyme, raltegravir disrupts the integration of the viral DNA into the host cell’s genome, a key step in the viral replication process . This disruption prevents the production of new viruses, thereby reducing the viral load in the body .
Pharmacokinetics
Raltegravir is absorbed from the gastrointestinal tract . It is approximately 83% bound to human plasma protein and is minimally distributed into red blood cells . The compound is primarily metabolized by glucuronidation . The area under the curve (AUC) and concentration © increase in a dose-proportional manner in the dose range 100 to 800 mg in healthy subjects after a single oral dose of raltegravir in the fasted state .
Result of Action
The inhibition of the HIV-1 integrase by raltegravir results in a decrease in the viral load in the body . This can lead to an improvement in the immune response and a reduction in the symptoms of HIV-1 infection .
Action Environment
The efficacy and stability of raltegravir can be influenced by various environmental factors. For instance, coadministration of raltegravir with drugs that are strong inducers of UGT1A1 may result in reduced plasma concentrations of raltegravir . This could potentially decrease the efficacy of the drug . Therefore, it’s important to consider potential drug interactions when administering raltegravir .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Raltegravir Potassium involves several steps, including the selective N-methylation of a pyrimidone intermediate. The process typically includes the following steps :
N-alkylation: The pyrimidone intermediate is alkylated using (chloromethyl)dimethylchlorosilane and potassium fluoride.
Amidation: The alkylated product undergoes amidation with an amine.
Desilylation: The final step involves desilylation using potassium fluoride in methanol.
Industrial Production Methods: Industrial production of this compound involves dry granulation techniques to prepare compressed tablets. The process includes blending raltegravir with excipients, compressing the mixture to form slugs, sizing the slugs to form granules, and finally compressing the granules into tablets .
Chemical Reactions Analysis
Types of Reactions: Raltegravir Potassium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: Various substitution reactions can occur, particularly involving the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and solvents like acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Raltegravir Potassium has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of HIV integrase inhibitors.
Biology: Employed in research on viral replication and integration mechanisms.
Medicine: Integral in the development of antiretroviral therapies for HIV-1 infection.
Industry: Utilized in the formulation of pharmaceutical products for HIV treatment
Comparison with Similar Compounds
- Elvitegravir : Another integrase inhibitor with similar mechanisms but different pharmacokinetic properties.
- Dolutegravir : Known for its higher barrier to resistance compared to Raltegravir.
- Bictegravir : Offers once-daily dosing and is often used in combination therapies .
Properties
IUPAC Name |
potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUKBHBISRAZTF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FKN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007339 | |
Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871038-72-1 | |
Record name | Raltegravir potassium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871038721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5 methyl-1,3,4oxadiazole-2-carbonyl)amino]propan-2-yl]-6 oxopyrimidin-5-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RALTEGRAVIR POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y000U234 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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